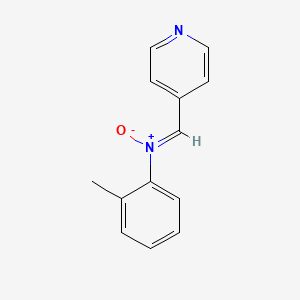

N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

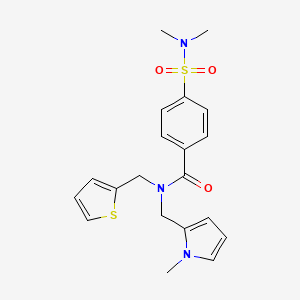

説明

“N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an imine group (a carbon-nitrogen double bond), and a methylphenyl group (a benzene ring with a methyl group attached) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, imine group, and methylphenyl group would each contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur . The pyridine ring, for example, is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The imine group can participate in various reactions, including hydrolysis, reduction, and reactions with nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine ring could make the compound aromatic and planar, and the imine group could affect its polarity and reactivity.科学的研究の応用

CuCl-catalyzed Oxidative Coupling Reaction

Research by Kajimoto, Takahashi, and Tsuji (1982) on the CuCl-catalyzed oxidative coupling reaction of secondary amines with molecular oxygen in pyridine highlights the oxidation process of diphenylamine to tetraphenylhydrazine in high yield, suggesting potential applications in synthesis and catalysis processes involving N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide and similar compounds Kajimoto et al., 1982.

Arylation of Pyridine N-oxides

Campeau, Rousseaux, and Fagnou (2005) demonstrated that direct arylation reactions of pyridine N-oxides with aryl bromides yield excellent results with complete selectivity for the 2-position. This process uses commercially available, bench-stable pyridine N-oxides as replacements for 2-metallapyridines in palladium-catalyzed cross-coupling reactions, indicating its utility in facilitating complex organic syntheses Campeau et al., 2005.

Application in Organic Light-Emitting Diode (OLED)

A study by Tsuboyama et al. (2003) on phosphorescence of homoleptic cyclometalated iridium complexes, which are related to this compound derivatives, revealed their application in OLED devices. These complexes showed high efficiency and pure-red emission, highlighting their potential in advanced electronic and photonic applications Tsuboyama et al., 2003.

Corrosion Inhibition

Ji et al. (2016) synthesized a new Schiff base derivative with pyridine rings and investigated its corrosion inhibition properties on Q235 mild steel in 1.0 M HCl. The study indicated that this compound is a mixed-type inhibitor and follows Langmuir adsorption isotherm, suggesting its application in protecting metal surfaces from corrosion Ji et al., 2016.

Synthesis and Coordination Chemistry

Research on the synthesis and lanthanide coordination chemistry of trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides by Pailloux et al. (2009) developed a synthetic route for these compounds, characterizing their interaction with lanthanides. This work has implications for the development of new materials and catalysts Pailloux et al., 2009.

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methylphenyl)-1-pyridin-4-ylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-11-4-2-3-5-13(11)15(16)10-12-6-8-14-9-7-12/h2-10H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBUHHRAPUIWJT-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=CC2=CC=NC=C2)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/[N+](=C/C2=CC=NC=C2)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970643.png)

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2970654.png)

![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2970664.png)